1,1'-Biphenyl, 4,4'-bis(ethoxydimethylsilyl)-
Overview
Description
1,1’-Biphenyl, 4,4’-bis(ethoxydimethylsilyl)- is an organosilicon compound characterized by the presence of two ethoxydimethylsilyl groups attached to a biphenyl core. This compound is known for its unique properties and applications in various fields, including materials science and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 4,4’-bis(ethoxydimethylsilyl)- typically involves the reaction of biphenyl with ethoxydimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
Biphenyl+2(EtO)Me2SiCl→1,1’-Biphenyl, 4,4’-bis(ethoxydimethylsilyl)-+2HCl
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where biphenyl and ethoxydimethylchlorosilane are fed into a reactor in the presence of a base. The reaction mixture is then purified through distillation or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,1’-Biphenyl, 4,4’-bis(ethoxydimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form silanol groups.
Substitution: The ethoxy groups can be replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: The compound can hydrolyze in the presence of water to form silanols and ethanol.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or ozone can be used under mild conditions.
Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst such as a Lewis acid.
Hydrolysis: Water or aqueous acids/bases can be used.
Major Products
Oxidation: Silanols
Substitution: Silyl ethers or silylamines
Hydrolysis: Silanols and ethanol
Scientific Research Applications
1,1’-Biphenyl, 4,4’-bis(ethoxydimethylsilyl)- has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of organosilicon polymers and materials with unique mechanical and thermal properties.
Organic Synthesis: Employed as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-silicon bonds.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices due to its biocompatibility.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Mechanism of Action
The mechanism by which 1,1’-Biphenyl, 4,4’-bis(ethoxydimethylsilyl)- exerts its effects is primarily through the formation of stable carbon-silicon bonds. The ethoxydimethylsilyl groups can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. These reactions are crucial in the formation of organosilicon polymers and materials.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-Biphenyl, 4,4’-bis(triethoxysilyl)-
- 1,1’-Biphenyl, 4,4’-bis(trimethoxysilyl)-
- 1,1’-Biphenyl, 4,4’-bis(dimethylsilyl)-
Uniqueness
1,1’-Biphenyl, 4,4’-bis(ethoxydimethylsilyl)- is unique due to the presence of ethoxydimethylsilyl groups, which provide a balance between reactivity and stability. This makes it particularly useful in applications where controlled hydrolysis and subsequent polymerization are desired.
Properties
IUPAC Name |
ethoxy-[4-[4-[ethoxy(dimethyl)silyl]phenyl]phenyl]-dimethylsilane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2Si2/c1-7-21-23(3,4)19-13-9-17(10-14-19)18-11-15-20(16-12-18)24(5,6)22-8-2/h9-16H,7-8H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXHBWCRAYPDEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)[Si](C)(C)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2Si2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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